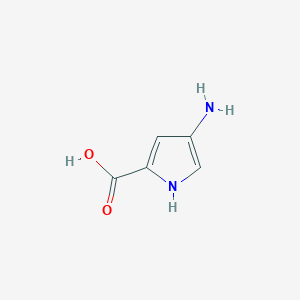
2-Chloro-6-methylpyrazine
描述
2-Chloro-6-methylpyrazine is an organic compound with the chemical formula C5H5ClN2. It is a colorless liquid known for its applications in various chemical processes. The compound is characterized by the presence of chlorine and methyl functional groups attached to a pyrazine ring .
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-6-methylpyrazine can be synthesized through several methods. One common method involves the chlorination of 6-methylpyrazine. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Another method involves the reaction of 2,6-dichloropyrazine with methylmagnesium bromide, followed by hydrolysis to yield this compound. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chlorination processes. These processes often involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and reaction monitoring systems ensures high purity and yield of the final product .
化学反应分析
Types of Reactions
2-Chloro-6-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The methyl group in this compound can be oxidized to form carboxyl or aldehyde groups.
Reduction Reactions: The compound can be reduced to form 2-methylpyrazine.
Common Reagents and Conditions
Substitution Reactions: Strong nucleophiles such as sodium hydroxide or potassium tert-butoxide are commonly used. Solvents like dimethyl sulfoxide or tetrahydrofuran are preferred.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution Reactions: Products include 2-hydroxy-6-methylpyrazine, 2-amino-6-methylpyrazine, and various alkyl derivatives.
Oxidation Reactions: Products include 2-chloro-6-carboxypyrazine and 2-chloro-6-formylpyrazine.
Reduction Reactions: The major product is 2-methylpyrazine.
科学研究应用
2-Chloro-6-methylpyrazine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-6-methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as antiviral or anticancer activity .
In chemical reactions, the compound’s reactivity is primarily due to the presence of the chlorine and methyl groups, which can undergo substitution, oxidation, and reduction reactions. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group .
相似化合物的比较
2-Chloro-6-methylpyrazine can be compared with other similar compounds such as:
2-Chloro-3-methylpyrazine: Similar in structure but with the chlorine and methyl groups in different positions.
2-Chloro-6-ethylpyrazine: Similar structure but with an ethyl group instead of a methyl group.
2-Chloro-6-methylpyridine: A related compound with a pyridine ring instead of a pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various chemical and biological applications.
属性
IUPAC Name |
2-chloro-6-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUVSPQGYLELRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428246 | |
| Record name | 2-Chloro-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38557-71-0 | |
| Record name | 2-Chloro-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)

![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)





![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)



